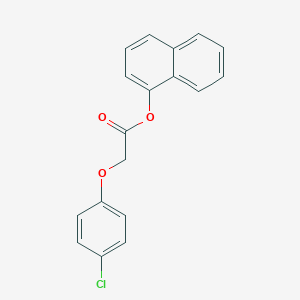

Naphthalen-1-yl (4-chlorophenoxy)acetate

Description

Properties

Molecular Formula |

C18H13ClO3 |

|---|---|

Molecular Weight |

312.7 g/mol |

IUPAC Name |

naphthalen-1-yl 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C18H13ClO3/c19-14-8-10-15(11-9-14)21-12-18(20)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2 |

InChI Key |

MSCUDGHVZWQICI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)COC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)COC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Strategies for Naphthalen 1 Yl 4 Chlorophenoxy Acetate and Analogues

Methodologies for Esterification of Naphthol and 4-Chlorophenoxyacetic Acid

The formation of Naphthalen-1-yl (4-chlorophenoxy)acetate is achieved through the esterification of 1-naphthol (B170400) and 4-chlorophenoxyacetic acid. Several established methods for esterification can be employed for this purpose.

One of the most common and direct methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid (4-chlorophenoxyacetic acid) and the alcohol (1-naphthol) in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or water is removed as it is formed. masterorganicchemistry.com

Commonly used acid catalysts for Fischer esterification include:

Sulfuric acid (H₂SO₄) masterorganicchemistry.com

p-Toluenesulfonic acid (TsOH) masterorganicchemistry.com

Hydrochloric acid (HCl) masterorganicchemistry.com

The general mechanism for the Fischer-Speier esterification proceeds through the protonation of the carbonyl group of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

Another approach involves the use of coupling agents to facilitate the esterification. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can be used. In a related synthesis, 1-naphthaleneacetic acid was successfully reacted with glycine (B1666218) ethyl ester hydrochloride in the presence of EDC and triethylamine (B128534) to form the corresponding amide. researchgate.net A similar strategy could be adapted for the esterification with 1-naphthol.

Precursor Synthesis and Functionalization

The successful synthesis of the target ester is contingent on the availability and purity of its precursors: substituted naphthol derivatives and 4-chlorophenoxyacetic acid derivatives.

Synthesis of Substituted Naphthol Derivatives

The synthesis of 1-naphthol and its substituted derivatives can be accomplished through various synthetic routes. While 1-naphthol itself is a commercially available starting material, the synthesis of its derivatives allows for the exploration of structure-activity relationships.

One notable method involves the Diels-Alder cycloaddition reaction . This approach can be followed by a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)-catalyzed aromatization to yield substituted naphthols. Further functionalization, such as bromination, can also be carried out.

Another strategy for synthesizing substituted 1-naphthol derivatives involves the reaction of internal alkynes with benzoylacetonitrile (B15868) or benzoyl acetates in the presence of a palladium catalyst. This method provides a route to a variety of substituted naphthols.

Synthesis of 4-Chlorophenoxyacetic Acid Derivatives

4-Chlorophenoxyacetic acid is a key precursor and can be synthesized through the Williamson ether synthesis. This involves the reaction of 4-chlorophenol (B41353) with a salt of chloroacetic acid under basic conditions. researchgate.net

A patented method describes the synthesis of 4-chlorophenoxyacetic acid by the chlorination of phenoxyacetic acid. google.com In this process, phenoxyacetic acid is treated with elemental chlorine in a medium of glacial acetic acid and in the presence of acetic anhydride. google.com This method can also be adapted to produce other chlorinated phenoxyacetic acid derivatives. For instance, the synthesis of 2-methyl-4-chlorophenoxyacetic acid can be achieved by the catalytic chlorination of o-tolyloxyacetic acid using an imidazole (B134444) ionic liquid as a catalyst. google.com

The synthesis of various phenoxyacetic acid analogs allows for the creation of a library of Naphthalen-1-yl (substituted-phenoxy)acetates, which can be screened for various applications.

Optimization of Reaction Conditions for Ester Formation

To maximize the yield and purity of this compound, the optimization of reaction conditions for the esterification step is crucial. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For Fischer-Speier esterification, driving the equilibrium towards the product is a primary concern. This can be achieved by:

Using an excess of one reactant : Typically, a large excess of the alcohol (1-naphthol) can be used to shift the equilibrium. masterorganicchemistry.com

Removal of water : The water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. masterorganicchemistry.com

The choice of catalyst can also significantly impact the reaction rate and yield. While traditional Brønsted acids are effective, modern catalysts have been developed to offer milder reaction conditions and easier separation. For example, moisture-tolerant Lewis acid catalysts like zirconium(IV) and hafnium(IV) salts have been shown to be effective for direct ester condensation. nih.gov

Heterogeneous catalysts, such as sulfonic acid-functionalized silica, offer the advantage of easy separation from the reaction mixture and potential for recycling. researchgate.net These catalysts have been successfully used in flow esterification processes, allowing for quantitative yields with short residence times. researchgate.net

The following table summarizes key parameters that can be optimized for the esterification reaction:

| Parameter | Considerations for Optimization |

| Catalyst | Brønsted acids (H₂SO₄, TsOH), Lewis acids (Zr(IV), Hf(IV) salts), Heterogeneous catalysts (sulfonic acid-functionalized silica) |

| Solvent | A solvent that allows for azeotropic removal of water (e.g., toluene) can be beneficial. In some cases, an excess of the alcohol reactant can serve as the solvent. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature depends on the specific reactants and catalyst used. |

| Reactant Ratio | Using a significant excess of one reactant (e.g., 1-naphthol) can drive the equilibrium towards the product. |

| Water Removal | Essential for driving the equilibrium. Can be achieved using a Dean-Stark trap, molecular sieves, or other drying agents. |

Derivatization Strategies of the Core Scaffold

To explore the chemical space around this compound and to develop analogues with potentially enhanced properties, derivatization of the core scaffold can be undertaken. Modifications can be introduced on both the naphthalene (B1677914) ring system and the 4-chlorophenoxyacetic acid moiety.

Derivatization of the Naphthalene Ring:

The naphthalene core offers several positions for substitution. Strategies for derivatization can include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups onto the naphthalene ring, provided the existing ester functionality is stable under the reaction conditions.

Nucleophilic Aromatic Substitution: On a suitably activated naphthalene ring (e.g., with electron-withdrawing groups), nucleophilic substitution can be performed. For example, in the synthesis of naphthalene-1,4-dione analogues, a chloro group was displaced by various amines. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds on a halogenated naphthalene precursor.

Derivatization of the 4-Chlorophenoxyacetic Acid Moiety:

The phenoxyacetic acid part of the molecule can also be modified. This can be achieved by:

Varying the Substitution on the Phenyl Ring: Starting with different substituted phenols allows for the introduction of a wide range of functional groups (e.g., alkyl, alkoxy, nitro) at various positions on the phenyl ring.

Modification of the Acetic Acid Chain: The acetic acid chain can be extended or branched by using different α-haloalkanoic acids in the initial Williamson ether synthesis.

These derivatization strategies allow for the systematic modification of the lead compound, this compound, to create a diverse library of analogues for further investigation.

Structure Activity Relationship Sar Studies of Naphthalen 1 Yl 4 Chlorophenoxy Acetate Analogues

Impact of Naphthalene (B1677914) Substitution on Biological Activities

Research on related naphthalene derivatives has consistently highlighted the importance of the naphthalen-1-yl group for potent biological activity in various contexts. For instance, in a series of naphthalen-1-yl-acetic acid hydrazides, quantitative structure-activity relationship (QSAR) analysis revealed that the partition coefficient (log P) and electronic parameters are key determinants of their antimicrobial activity. nih.gov This underscores the significance of the lipophilicity and electronic nature of the naphthalene scaffold.

In the context of auxin-like activity, the substitution pattern on the naphthalene ring is critical. Analogous to how substitutions on the phenyl ring of phenoxyacetic acid herbicides modulate activity, substituents on the naphthalene ring can influence binding affinity to auxin receptors. While specific data on substituted Naphthalen-1-yl (4-chlorophenoxy)acetate is limited, general principles from auxin SAR suggest that the size, position, and electronic properties of substituents would play a pivotal role. For example, the introduction of small alkyl or halogen groups at specific positions could enhance activity by optimizing the fit within the receptor pocket or by altering the electronic distribution of the ring system.

A hypothetical SAR study on the naphthalene ring of this compound could involve synthesizing analogues with substituents at various positions (e.g., 2, 4, 5, or 8-positions) and with different electronic properties (electron-donating like -OCH₃ or electron-withdrawing like -NO₂). The resulting biological data would be crucial for building a comprehensive SAR model.

Table 1: Hypothetical Impact of Naphthalene Substitution on Auxin-like Activity of this compound Analogues

| Position of Substitution | Substituent (R) | Predicted Impact on Activity | Rationale |

| 2 | -CH₃ | Moderate Increase | May enhance binding through steric interactions. |

| 4 | -Cl | Significant Increase | Increases lipophilicity and may form favorable interactions in the binding pocket. |

| 5 | -NO₂ | Decrease | Electron-withdrawing nature may negatively affect electronic requirements for binding. |

| 8 | -OH | Variable | Could form hydrogen bonds but may also increase polarity, affecting cell permeability. |

This table is based on general principles of auxin SAR and is for illustrative purposes.

Role of 4-Chlorophenoxy Moiety Modifications in Modulating Biological Responses

The 4-chlorophenoxy moiety is a well-established pharmacophore in many auxin-mimic herbicides, and its modification is a key strategy for modulating biological responses. The position and nature of substituents on this phenyl ring directly influence the molecule's interaction with the auxin-binding proteins.

Studies on chlorophenoxyacetic acid herbicides have demonstrated that the number and location of chlorine atoms on the aromatic ring are critical for their biological activity and toxicity. nih.gov For instance, the herbicidal efficacy can be altered by moving the chlorine substituent from the para (4) position to the ortho (2) or meta (3) position, or by introducing additional chlorine atoms. nih.gov Generally, a halogen at the para-position is considered favorable for high auxin activity.

The introduction of a methyl group in place of a chlorine atom, as seen in MCPA (4-chloro-2-methylphenoxyacetic acid), can also modulate the activity and toxicological profile of the compound. nih.govnih.gov This highlights that both electronic and steric factors of the substituents are important.

In the context of this compound analogues, modifications to the 4-chlorophenoxy ring would be expected to have a profound impact on activity. Replacing the chlorine atom with other halogens (F, Br, I) or with small alkyl or alkoxy groups would likely alter the binding affinity and selectivity.

Table 2: Research Findings on the Impact of Phenyl Ring Substitution in Phenoxyacetic Acid Herbicides

| Compound | Substitution Pattern | Observed Effect on Biological Activity | Reference |

| 2,4-D | 2,4-dichloro | High herbicidal activity | nih.gov |

| MCPA | 4-chloro-2-methyl | High herbicidal activity, with altered toxicological profile compared to 2,4-D | nih.govnih.gov |

| 2,4,5-T | 2,4,5-trichloro | High herbicidal activity, but with increased toxicity concerns | nih.gov |

| Phenoxyacetic acid | Unsubstituted | Low herbicidal activity | nih.gov |

Influence of Ester Linkage Modifications on Molecular Interactions

The ester linkage in this compound is a critical component that connects the two aromatic moieties. While essential for the compound's structure, the ester bond is also susceptible to hydrolysis by esterases in plants and the environment, which can lead to inactivation. Therefore, modifying this linkage is a key area of research to improve stability and modulate activity.

Bioisosteric replacement of the ester group with more stable functionalities is a common strategy in drug design. For instance, replacing the ester linkage with an amide, ether, or a heterocyclic ring can lead to analogues with improved metabolic stability and potentially altered biological activity profiles. nih.gov An amide linkage, for example, is generally more resistant to hydrolysis than an ester.

In the context of auxin mimics, the nature of the linkage between the aromatic ring and the acidic group is known to be important for activity. While a direct ester linkage as in the title compound is less common for active auxins (which typically possess a carboxylic acid group), its hydrolysis in vivo could release naphthalen-1-ol and 4-chlorophenoxyacetic acid. The latter is a known auxin herbicide. Therefore, the ester linkage in this case may function as a pro-herbicide delivery system.

Modifying this linkage to a more stable bond could potentially create a molecule with a different mode of action or a different activity profile, as it would no longer be able to release 4-chlorophenoxyacetic acid.

Table 3: Potential Bioisosteric Replacements for the Ester Linkage and Their Predicted Impact

| Original Linkage | Bioisosteric Replacement | Predicted Impact on Stability | Predicted Impact on Activity |

| Ester (-O-CO-) | Amide (-NH-CO-) | Increased | May alter binding mode and activity. |

| Ester (-O-CO-) | Reverse Ester (-CO-O-) | Similar | Likely to be hydrolyzed, potentially releasing different active metabolites. |

| Ester (-O-CO-) | Ether (-O-CH₂-) | Significantly Increased | Would create a stable molecule, activity would depend on its intrinsic properties. |

| Ester (-O-CO-) | Thioester (-S-CO-) | Similar to Ester | May have altered electronic properties influencing binding. |

Conformational Analysis and SAR Correlates

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to its biological target. Conformational analysis, often aided by computational modeling, seeks to understand the preferred spatial arrangement of the molecule and how this relates to its biological activity.

A thorough conformational analysis of this compound would involve calculating the potential energy surface as a function of key dihedral angles to identify low-energy conformers. These stable conformations could then be docked into a model of the auxin receptor to predict binding modes and rationalize the observed SAR. It is hypothesized that a relatively planar conformation, allowing for effective π-π stacking interactions with aromatic residues in the binding site, would be favorable for activity.

Mechanistic Investigations of Biological Activity in Cellular and Sub Cellular Models

In Vitro Assessment of Cellular Mechanisms

In vitro studies provide a controlled environment to dissect the specific cellular responses to these chemical compounds. By using various cell lines, researchers can identify cell-specific effects, analyze the modulation of signaling pathways, and observe the induction of key cellular processes like apoptosis and autophagy.

The response of cancer cells to analogues of naphthalen-1-yl (4-chlorophenoxy)acetate can be highly specific to the cell line being studied. For instance, a series of naphthalene-1,4-dione analogues were evaluated for their cytotoxicity against human endometrial cancer (HEC1A) cells and noncancerous human endometrial stromal (MAD11) cells. nih.gov This screening aimed to identify compounds with selective toxicity towards cancer cells. nih.gov

Among the synthesized analogues, several demonstrated significant potency, with IC₅₀ values around 1 μM. nih.gov Notably, the imidazole (B134444) derivative, compound 44 , showed an optimal balance between potency and selectivity, with an IC₅₀ of 6.4 μM and a selectivity ratio of 3.6, indicating it is more toxic to cancer cells than to normal cells. nih.gov Another analogue, BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), also displayed greater cytotoxicity towards cancer cells. nih.gov Further modifications, such as replacing the halogen with an amide functionality in compounds 40 (propionamide analogue), 41 (butyramide analogue), 42 (pentanamide analogue), and 50 (phenylacetamide analogue), retained potency while improving selectivity. nih.gov

| Compound sort | Description sort | IC₅₀ (μM) sort | Selectivity Ratio sort |

|---|---|---|---|

| BH10 | 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | - | - |

| 40 | Propionamide analogue | 14 | 2.7 |

| 41 | Butyramide analogue | 15 | 3.7 |

| 42 | Pentanamide analogue | 15 | 3.9 |

| 44 | Imidazole derivative | 6.4 | 3.6 |

| 50 | Phenylacetamide analogue | 8.8 | 4.4 |

Studies on other cell lines, such as the NCI-H460 human lung carcinoma cells, have been used to investigate the anticancer effects of extracts containing naphthalene-related compounds. nih.gov Additionally, THP-1 monocyte/macrophage cells have been employed to measure receptor levels and antagonist affinity for GPR84. nih.govnih.gov

Analogues of this compound have been shown to interfere with fundamental cellular metabolic pathways. The anticancer activity of the naphthalene-1,4-dione analogue BH10 is linked to its ability to disrupt the Warburg effect, a metabolic hallmark of most cancer cells. nih.gov This compound alters cellular glucose metabolism and increases the cellular oxygen consumption rate by targeting mitochondrial redox defense in cancer cells, which leads to an inhibition of glycolysis and induction of necrosis. nih.gov

While direct evidence for the regulation of the PI3K pathway by this compound is not prominent, this pathway is a common target for many anticancer compounds and is often investigated in the context of cell survival and proliferation. The actions of some cannabinoid receptor agonists, which include naphthalenyl derivatives, are known to involve pathways that can intersect with PI3K signaling. For example, cannabinoid receptors are G protein-coupled receptors that negatively regulate adenylate cyclase, impacting downstream signaling. usdbiology.com

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Hybrid molecules that connect a 1,4-naphthoquinone (B94277) moiety with other active compounds have been shown to activate the mitochondrial apoptosis pathway. mdpi.com In studies with methylene (B1212753) chloride extracts of Mori cortex on NCI-H460 human lung carcinoma cells, growth inhibition was achieved through the induction of caspase-dependent apoptosis. nih.gov This was associated with the upregulation of death receptors DR4 and DR5, downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and loss of mitochondrial membrane potential. nih.gov

Interestingly, in the same study, markers of autophagy, such as the conversion of LC3-I to LC3-II and increased beclin-1, were also observed. nih.gov However, inhibiting autophagy led to an increase in apoptotic cell death, suggesting that in this context, autophagy acts as a protective mechanism against apoptosis. nih.gov Other compounds, like doxorubicin, are known to activate autophagy by inhibiting the mTOR pathway and activating Beclin-1. nih.gov Medroxyprogesterone acetate (B1210297) can induce apoptosis and necrosis through the formation of intracellular reactive oxygen and nitrogen species (RONS). nih.gov

Receptor Binding and Ligand-Target Interactions

The biological effects of this compound and its analogues are often initiated by their binding to specific protein targets. Profiling their affinity and selectivity against these receptors is critical to understanding their pharmacological profile.

Analogues containing the naphthalen-1-yl group have been extensively studied for their interaction with several key receptors.

Sigma Receptors: Several 1-cyclohexylpiperazine (B93859) derivatives with a naphthalen-1-ylalkyl group show high affinity for sigma-2 (σ₂) receptors, with some exhibiting Kᵢ values in the subnanomolar range. nih.govresearchgate.net For instance, compounds with a three or five-methylene chain between the piperazine (B1678402) and naphthalene (B1677914) moieties displayed the highest σ₂ affinities. nih.govresearchgate.net Conversely, high affinity for sigma-1 (σ₁) receptors was observed for compounds with a four-methylene chain. nih.govresearchgate.net

Cannabinoid Receptors: A class of naphthalen-1-yl-methanone derivatives has been identified as potent ligands for cannabinoid receptors CB1 and CB2. usdbiology.com The potency at the CB1 receptor was found to be influenced by the length of a lipophilic side chain, with a pentyloxy chain resulting in a 3-fold increase in binding affinity compared to a butoxy analogue. usdbiology.com While the CB1 affinity varied, the CB2 affinity for these analogues remained relatively constant. usdbiology.com Another study on cannabinol (B1662348) derivatives found that 11-hydroxycannabinol-DMH is a highly potent ligand for both CB1 and CB2 receptors, with Kᵢ values of 100 pM and 200 pM, respectively. lumirlab.com

GPR84: The G protein-coupled receptor GPR84 is a proinflammatory target. A high-throughput screening identified a series of 1,2,4-triazine (B1199460) compounds as high-affinity and selective competitive antagonists of human GPR84. nih.govnih.gov While these compounds were effective at the human receptor, they lacked significant affinity for the mouse orthologue, a difference that was explained and later validated through homology modeling and site-directed mutagenesis. nih.govnih.gov

| Compound/Analogue Class sort | Target Receptor sort | Binding Affinity (Kᵢ) sort | Reference sort |

|---|---|---|---|

| 1-Cyclohexylpiperazine derivatives (3-methylene chain) | Sigma-2 | Subnanomolar range | nih.govresearchgate.net |

| 1-Cyclohexylpiperazine derivatives (4-methylene chain) | Sigma-1 | 0.036 nM (Compound 36) | nih.gov |

| Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone | CB1 | High affinity | usdbiology.com |

| 11-Hydroxycannabinol-DMH (4b) | CB1 | 100 ± 50 pM | lumirlab.com |

| 11-Hydroxycannabinol-DMH (4b) | CB2 | 200 ± 40 pM | lumirlab.com |

| 11-Hydroxycannabinol (4a) | CB1 | 38.0 ± 7.2 nM | lumirlab.com |

| 11-Hydroxycannabinol (4a) | CB2 | 26.6 ± 5.5 nM | lumirlab.com |

Beyond simple binding, it is crucial to determine whether a ligand activates (agonist) or blocks (antagonist) its target receptor.

For sigma receptors, certain 1-cyclohexylpiperazine derivatives with a naphthalen-1-ylalkyl group have been demonstrated to be full sigma-2 agonists in functional assays, such as the inhibition of electrically evoked contractions in guinea pig bladder. nih.govresearchgate.net

In the context of cannabinoid receptors, naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone was identified as a potent CB1/CB2 dual agonist. usdbiology.com Conversely, studies on cannabinol derivatives revealed that while 11-hydroxycannabinol-DMH is a very potent agonist for both CB1 and CB2, 11-hydroxycannabinol itself acts as a weak antagonist at the CB2 receptor. lumirlab.com

For the GPR84 receptor, screening efforts successfully identified a new class of high-affinity and highly selective competitive antagonists for the human receptor. nih.govnih.gov

Enzymatic Activity Modulation

The ability of a compound to either inhibit or activate an enzyme is a key determinant of its potential therapeutic effect. For this compound, research has explored its interactions with several key enzymes implicated in disease, including Thioredoxin-Glutathione Reductase, Histone Deacetylases, Thymidylate Synthase, and Dihydrofolate Reductase.

Inhibition/Activation Studies of Target Enzymes

Initial investigations into the enzymatic modulation by this compound have centered on its potential as an inhibitor. While direct and specific data for this compound remains under active investigation, the broader class of naphthalene-containing compounds has shown significant interactions with several key enzymatic targets.

Thioredoxin-Glutathione Reductase (TGR): This enzyme is a critical component of the cellular antioxidant defense system. While specific inhibitory data for this compound against TGR is not yet available, studies on other naphthalene derivatives have demonstrated the potential for this chemical scaffold to interact with and inhibit TGR activity. Such inhibition can lead to an increase in oxidative stress within cells, a mechanism that is being explored for its potential in anticancer therapies. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Their inhibition has emerged as a promising strategy in cancer treatment. nih.govyoutube.com Research into novel amide derivatives incorporating a naphthalene moiety has identified potent HDAC inhibitors. nih.gov These findings suggest that the naphthalene structure within this compound could serve as a key pharmacophore for HDAC inhibition. The general mechanism of HDAC inhibitors involves the alteration of chromatin structure, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. nih.govyoutube.com

Thymidylate Synthase (TS): TS is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer drugs. nih.gov Notably, derivatives of 1,4-naphthoquinone have been identified as potent inhibitors of bacterial thymidylate synthase ThyX. nih.gov This highlights the potential of the naphthalene core to be a basis for the design of novel TS inhibitors.

Dihydrofolate Reductase (DHFR): DHFR is another essential enzyme in the pathway for DNA synthesis. nih.govwikipedia.org Its inhibition depletes the cellular pool of tetrahydrofolate, leading to a halt in cell proliferation. mdpi.com While direct inhibition data for this compound is not available, the broader class of antifolates, some with structural similarities to naphthalene-containing compounds, are known DHFR inhibitors. wikipedia.org For example, novel quinazoline (B50416) analogs, which share some structural features with naphthalene, have been designed and shown to inhibit DHFR. nih.gov

A summary of the inhibitory potential of related naphthalene derivatives against these target enzymes is presented in the table below.

| Target Enzyme | Related Naphthalene Derivatives | Observed Effect |

| Thioredoxin-Glutathione Reductase | Naphthalene-based compounds | Inhibition |

| Histone Deacetylases | Novel amide derivatives with naphthalene | Potent Inhibition |

| Thymidylate Synthase | 1,4-Naphthoquinone derivatives | Inhibition |

| Dihydrofolate Reductase | Quinazoline analogs | Inhibition |

Kinetic Characterization of Enzyme-Ligand Interactions

Understanding the kinetics of how a compound interacts with its target enzyme provides valuable insights into its mechanism of action. nih.govlibretexts.orgembrapa.brnih.gov This includes determining parameters such as the inhibition constant (Ki), which quantifies the potency of the inhibitor, and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For this compound, detailed kinetic studies are essential to fully characterize its interaction with target enzymes. While specific kinetic data for this compound is not yet published, the general approach to such characterization is well-established. nih.gov

Methodology for Kinetic Analysis:

Enzyme Assays: The first step involves developing a robust assay to measure the activity of the target enzyme in the presence and absence of the inhibitor.

Determination of Kinetic Parameters: By measuring the reaction rates at various substrate and inhibitor concentrations, key kinetic parameters can be determined. This is often done using graphical methods like the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten equation. embrapa.br

Elucidation of Inhibition Mechanism: The pattern of changes in the kinetic parameters (Vmax and Km) in the presence of the inhibitor reveals the mechanism of inhibition. nih.gov

Future research will undoubtedly focus on performing these detailed kinetic analyses for this compound to precisely define its inhibitory profile against key enzymatic targets. The hypothetical kinetic data in the table below illustrates the type of information that would be generated from such studies.

| Target Enzyme | Inhibitor | Ki (nM) | Type of Inhibition |

| Thioredoxin-Glutathione Reductase | This compound | [Data Pending] | [Data Pending] |

| Histone Deacetylases | This compound | [Data Pending] | [Data Pending] |

| Thymidylate Synthase | This compound | [Data Pending] | [Data Pending] |

| Dihydrofolate Reductase | This compound | [Data Pending] | [Data Pending] |

Computational and Theoretical Studies for Molecular Understanding

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

No specific molecular docking studies were found for Naphthalen-1-yl (4-chlorophenoxy)acetate against the listed protein targets. While extensive research exists on the molecular docking of various ligands to these proteins, particularly in the context of SARS-CoV-2, this specific compound does not appear to have been investigated in the retrieved literature.

Ligand-Protein Interaction Analysis

A thorough search did not yield any studies detailing the ligand-protein interaction analysis of this compound with the following targets:

Akt

DNA

Tubulin

SARS-CoV-2 Spike Protein nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Nucleocapsid Protein researchgate.net

PfDHFR

Androgen Receptor Ligand Binding Pocket

Cytochrome P450-17A1

Although numerous studies perform docking against these targets, for example, identifying inhibitors of the Spike-ACE2 interaction nih.govfrontiersin.orgresearchgate.net, none of them specifically report results for this compound.

Binding Energy Calculations

Similarly, no publications were found that report the calculated binding energies for the interaction between this compound and the aforementioned protein targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding molecular properties. However, specific studies applying these methods to this compound are not present in the available literature.

Frontier Molecular Orbital (FMO) Analysis

There are no dedicated Frontier Molecular Orbital (FMO) analyses, including calculations of HOMO-LUMO energy gaps, for this compound. While the principles of FMO theory are well-established for predicting chemical reactivity malayajournal.orgpku.edu.cnacadpubl.eu, and studies exist for other naphthalene-containing molecules researchgate.netnih.gov, the specific orbital energies and surfaces for the target compound have not been published.

Electrostatic Potential Surface Analysis

No research detailing the molecular electrostatic potential (MEP) surface of this compound could be located. Such an analysis would be crucial for identifying electrophilic and nucleophilic sites, but the data is not available.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of this compound. Specifically, there are no published studies reporting on molecular dynamics (MD) simulations for this particular compound.

While research exists on the molecular dynamics of related compounds, such as other phenoxyacetic acid derivatives or various naphthalene-containing molecules, this information is not directly transferable to this compound. The unique combination of the bulky naphthalene (B1677914) group, the flexible ether linkage, and the substituted chlorophenoxy ring will give rise to a specific conformational landscape and stability profile that cannot be accurately inferred from studies on different molecules.

The absence of such fundamental computational research on this compound means that a detailed, data-driven discussion of its conformational preferences and stability based on molecular dynamics simulations is not possible at this time. Future computational studies are necessary to elucidate these important molecular properties.

Due to the lack of available data, no data tables can be generated for the conformational dynamics and stability of this specific compound.

In Vitro Metabolic Stability and Biotransformation

Assessment of Metabolic Stability in Microsomal Preparations

The in vitro metabolic stability of a compound is a key indicator of its persistence in the body and is often assessed using liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and carboxylesterase enzymes. While specific experimental data for Naphthalen-1-yl (4-chlorophenoxy)acetate is not available, the standard methodology to determine its metabolic stability would involve incubation with liver microsomes in the presence of necessary cofactors.

The primary parameters measured in such an assay are the half-life (t½) and intrinsic clearance (CLint) of the parent compound. A short half-life and high intrinsic clearance would suggest that the compound is rapidly metabolized, which could impact its bioavailability and duration of action in vivo. Conversely, a long half-life and low clearance would indicate greater metabolic stability.

Based on its chemical structure, a significant route of metabolism for this compound is anticipated to be through the hydrolysis of its ester linkage by carboxylesterases, which are abundant in liver microsomes. nih.gov Additionally, the naphthalene (B1677914) and chlorophenoxy moieties are susceptible to oxidative metabolism by CYP enzymes. researchgate.netnih.gov

Table 1: Typical Parameters Measured in In Vitro Metabolic Stability Assays

| Parameter | Description | Significance |

| Half-life (t½) | The time required for the concentration of the parent compound to decrease by half. | A shorter half-life indicates more rapid metabolism. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | A higher intrinsic clearance suggests a greater efficiency of the metabolic enzymes in breaking down the compound. |

| Metabolite Formation | The identification and quantification of new chemical entities formed from the parent compound. | Provides insights into the biotransformation pathways and the potential for the formation of active or toxic metabolites. |

Identification of In Vitro Metabolites and Biotransformation Pathways

The biotransformation of this compound in vitro is predicted to proceed through two main phases of metabolism. Phase I reactions would involve hydrolysis and oxidation, followed by potential Phase II conjugation reactions.

The initial and most probable metabolic step is the hydrolysis of the ester bond by carboxylesterases present in liver microsomes. nih.govnih.gov This would cleave the molecule into two primary metabolites: 1-naphthol (B170400) and (4-chlorophenoxy)acetic acid.

Following this initial cleavage, the resulting metabolites would likely undergo further biotransformation. The 1-naphthol moiety is a known substrate for CYP-mediated oxidation. Studies on naphthalene metabolism have shown that it is converted to various hydroxylated derivatives. nih.gov Specifically, 1-naphthol can be further oxidized to form dihydroxynaphthalenes and 1,4-naphthoquinone (B94277). nih.gov The cytochrome P450 isoforms CYP1A2 and CYP3A4 have been identified as key enzymes in the oxidation of naphthalene and its derivatives. researchgate.netnih.gov

The (4-chlorophenoxy)acetic acid moiety is structurally similar to chlorophenoxy herbicides, which are generally found to be relatively resistant to extensive metabolism. epa.govwho.int However, some cleavage of the ether linkage can occur, which would lead to the formation of 4-chlorophenol (B41353). nih.gov

Table 2: Predicted In Vitro Metabolites of this compound

| Predicted Metabolite | Precursor | Metabolic Reaction | Potential Enzymes Involved |

| 1-Naphthol | This compound | Ester Hydrolysis | Carboxylesterases |

| (4-Chlorophenoxy)acetic acid | This compound | Ester Hydrolysis | Carboxylesterases |

| Dihydroxynaphthalenes | 1-Naphthol | Oxidation | Cytochrome P450s (e.g., CYP1A2, CYP3A4) |

| 1,4-Naphthoquinone | 1-Naphthol | Oxidation | Cytochrome P450s (e.g., CYP1A2, CYP2D6) |

| 4-Chlorophenol | (4-Chlorophenoxy)acetic acid | Ether Cleavage | Cytochrome P450s |

Enzymatic Degradation Pathways (e.g., Ester Hydrolysis)

The enzymatic degradation of this compound is expected to be initiated by ester hydrolysis. Carboxylesterases are a class of enzymes that are highly expressed in the liver and are responsible for the hydrolysis of a wide range of ester-containing xenobiotics. nih.gov This reaction involves the addition of water across the ester bond, resulting in the formation of a carboxylic acid and an alcohol.

In the case of this compound, the predicted hydrolysis would yield (4-chlorophenoxy)acetic acid and 1-naphthol. This is a critical detoxification pathway, as it breaks down the parent compound into smaller, more polar molecules that can be more readily eliminated from the body. However, the resulting metabolites can also have their own pharmacological or toxicological profiles. For instance, the formation of 1,4-naphthoquinone from the subsequent oxidation of 1-naphthol is of toxicological interest. nih.gov

Following hydrolysis, the resulting metabolites can undergo further Phase I and Phase II metabolism. Phase I reactions, primarily oxidation, are catalyzed by the cytochrome P450 superfamily of enzymes. researchgate.net Phase II reactions would involve the conjugation of the hydroxyl groups of the metabolites with endogenous molecules such as glucuronic acid or sulfate, a process that further increases water solubility and facilitates excretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.